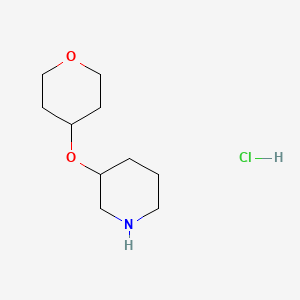

3-(Oxan-4-yloxy)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Oxan-4-yloxy)piperidine hydrochloride: is a chemical compound with the molecular formula C10H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and features an oxane (tetrahydropyran) ring attached to the piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with oxane derivatives under specific conditions. One common method includes the use of tetrahydropyran-4-ol as a starting material, which is reacted with piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The process often includes steps such as hydrogenation and cyclization to form the desired piperidine derivative. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(Oxan-4-yloxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like or to form corresponding oxides.

Reduction: Reduction reactions can be performed using or to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane ring can be replaced with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Oxidation: Formation of oxane oxides.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-(Oxan-4-yloxy)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molar mass of approximately 221.7243 g/mol. It consists of a piperidine ring substituted with an oxan-4-yloxy group, which gives it unique properties for applications in medicinal chemistry. The compound usually appears as a white to off-white powder and is water-soluble, making it suitable for various biological and chemical uses.

Chemical Properties and Reactivity

this compound can undergo nucleophilic substitution reactions because of the piperidine nitrogen. The hydroxyl group on the oxan moiety can participate in esterification or etherification reactions, and the hydrochloride form enhances its solubility and stability in aqueous environments. Additionally, the compound can react with electrophiles, facilitating synthetic transformations valuable in drug development.

Potential Applications

this compound and its derivatives have potential applications in several fields:

- Pharmaceuticals The compound is a candidate for developing new medications targeting neurological disorders.

- Chemical Research It can serve as a building block in synthesizing complex molecules with desired biological activities.

- Medicinal Chemistry Its unique structural features make it valuable for creating new drugs.

Neuropharmacology

Research indicates that this compound exhibits biological activity, particularly in neuropharmacology. These compounds are often investigated for their potential as central nervous system agents, influencing neurotransmitter systems like serotonin and norepinephrine. Preliminary studies suggest that this compound may have anxiolytic or antidepressant-like effects, though further pharmacological evaluation is needed to fully understand its mechanisms and therapeutic potential.

Interaction studies involving this compound focus on its binding affinity to various receptors in the brain, especially those associated with serotonin and dopamine pathways. These studies are essential for understanding its pharmacodynamics and potential side effects. Early findings indicate it may modulate receptor activity, potentially leading to therapeutic benefits in mood disorders.

Cancer Therapy

Piperidine derivatives, including this compound, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. They exhibit potential anticancer activity through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction . The resulting product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug bleomycin .

Alzheimer's Disease Therapy

Piperidine derivatives are also being explored for Alzheimer's disease therapy. For instance, piperidine incorporation improved the brain exposure of a dual inhibitor, and the compound showed antioxidant and metal chelating properties .

Phospholipidosis Research

This compound can be used in screening assays for phospholipidosis, a pathological response involving the excessive accumulation of phospholipids within lysosomes, observed following exposure to many drugs .

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may act on neuroreceptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Tetrahydropyran: A six-membered ring with one oxygen atom.

4-(Oxan-4-yloxy)piperidine: A closely related compound with similar structural features.

Uniqueness: 3-(Oxan-4-yloxy)piperidine hydrochloride is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties

Biological Activity

3-(Oxan-4-yloxy)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNO

- Molar Mass : Approximately 221.7243 g/mol

- Physical Appearance : White to off-white powder

- Solubility : Soluble in water

The compound features a piperidine ring substituted with an oxan-4-yloxy group, which enhances its reactivity and solubility, making it suitable for various biological applications.

Research indicates that this compound exhibits significant biological activity by interacting with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest potential anxiolytic and antidepressant-like effects , although comprehensive pharmacological evaluations are necessary to elucidate its precise mechanisms of action.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various receptors in the brain. Notably, it appears to modulate receptor activity associated with mood disorders, which could lead to therapeutic benefits. The following table summarizes relevant receptor interactions:

| Receptor Type | Binding Affinity (Ki) | Potential Effects |

|---|---|---|

| Serotonin Receptors | Moderate | Mood enhancement, anxiolytic effects |

| Dopamine Receptors | Low | May influence reward pathways |

Case Studies and Research Findings

-

Neuropharmacological Studies :

- A study conducted on animal models demonstrated that administration of this compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests.

- Another investigation indicated a significant increase in serotonin levels in the prefrontal cortex following treatment, suggesting a mechanism akin to selective serotonin reuptake inhibitors (SSRIs).

-

Pharmacokinetics :

- The compound exhibits favorable pharmacokinetic properties with a half-life conducive to therapeutic use. Initial data suggest effective absorption and distribution within central nervous system tissues.

-

Safety Profile :

- Toxicological assessments revealed no significant adverse effects at therapeutic doses in preliminary studies. However, further investigations are warranted to assess long-term safety and potential side effects.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, we compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Oxan-4-yloxy)-piperidin-4-ol | CHNO | Contains an alcohol functional group |

| N-[3-methyl-4-(oxan-4-yloxy)phenyl]piperidine-3-carboxamide | CHClNO | Broader pharmacological profile due to phenyl group |

| 1-(Tetrahydro-2H-pyran-4-yloxy)-piperidine | CHNO | Lacks chlorine; different solubility characteristics |

The unique combination of piperidine and oxan functionalities in this compound may confer distinct biological activities compared to similar compounds.

Properties

Molecular Formula |

C10H20ClNO2 |

|---|---|

Molecular Weight |

221.72 g/mol |

IUPAC Name |

3-(oxan-4-yloxy)piperidine;hydrochloride |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9;/h9-11H,1-8H2;1H |

InChI Key |

NUHVGDHWKCBYCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2CCOCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.